molecular formula C15H19N5OS2 B6774067 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyridin-4-ylpiperidine-1-carboxamide

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyridin-4-ylpiperidine-1-carboxamide

Cat. No.: B6774067
M. Wt: 349.5 g/mol
InChI Key: IVSDXKDYTDKIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyridin-4-ylpiperidine-1-carboxamide is a complex organic compound that features a thiadiazole ring, a pyridine ring, and a piperidine ring

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyridin-4-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS2/c1-2-22-15-19-18-13(23-15)17-14(21)20-9-5-12(6-10-20)11-3-7-16-8-4-11/h3-4,7-8,12H,2,5-6,9-10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSDXKDYTDKIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)N2CCC(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyridin-4-ylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the ethylsulfanyl group. The pyridine and piperidine rings are then incorporated through a series of substitution and coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyridin-4-ylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyridin-4-ylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyridin-4-ylpiperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyridin-4-ylpiperidine-1-carboxamide include other thiadiazole derivatives, pyridine-containing compounds, and piperidine-based molecules. These compounds may share some structural features but differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.